molecular formula C18H14F3NO2 B5750102 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5750102
M. Wt: 333.3 g/mol
InChI Key: TWNNMNMBPUISHO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with dimethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethylbenzofuran-2-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzofuran ring structure may facilitate binding to specific sites on proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxylate
  • 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-sulfonamide

Uniqueness

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzofuran ring provides a rigid and planar structure that can interact specifically with biological targets .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-10-7-8-15-12(9-10)11(2)16(24-15)17(23)22-14-6-4-3-5-13(14)18(19,20)21/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNNMNMBPUISHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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